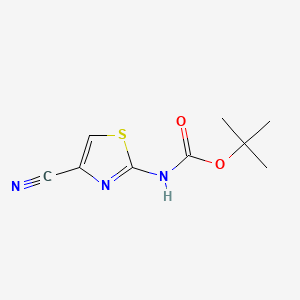

N-Boc-2-Amino-4-cyanothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-2-Amino-4-cyanothiazole, also known as tert-butyl 4-cyano-1,3-thiazol-2-ylcarbamate, is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a derivative of 2-aminothiazole and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group at the 4-position of the thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-Amino-4-cyanothiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea. For example, α-bromoacetophenone can react with thiourea to form 2-aminothiazole.

Introduction of the Cyano Group: The cyano group can be introduced by the reaction of 2-aminothiazole with cyanogen bromide under basic conditions.

Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-2-Amino-4-cyanothiazole undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

Substitution: Various substituted thiazoles depending on the nucleophile used.

Reduction: 2-Amino-4-aminomethylthiazole.

Deprotection: 2-Amino-4-cyanothiazole.

Aplicaciones Científicas De Investigación

N-Boc-2-Amino-4-cyanothiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.

Industrial Applications: It is used in the synthesis of agrochemicals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N-Boc-2-Amino-4-cyanothiazole is largely dependent on its derivatives and the specific biological targets they interact with. Generally, the thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the binding affinity to the target. The Boc group serves as a protecting group, which can be removed to expose the active amine functionality.

Comparación Con Compuestos Similares

N-Boc-2-Amino-4-cyanothiazole can be compared with other similar compounds such as:

2-Aminothiazole: Lacks the Boc and cyano groups, making it less versatile in synthetic applications.

N-Boc-2-Aminothiazole: Lacks the cyano group, which reduces its potential for further functionalization.

2-Amino-4-cyanothiazole: Lacks the Boc group, making it more reactive but less stable.

Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the cyano group, which provide stability and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules.

Actividad Biológica

N-Boc-2-Amino-4-cyanothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminomethylthiazole with a Boc (tert-butyloxycarbonyl) protecting group. This process is crucial for enhancing the stability and solubility of the compound, facilitating further biological evaluations .

Anticancer Activity

Research indicates that compounds containing the thiazole moiety, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. For instance, a study reported that certain thiazole derivatives showed promising IC50 values, indicating their potential as anticancer agents .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. Preliminary tests against Candida albicans showed that thiazole derivatives can significantly inhibit fungal growth, suggesting their utility in treating fungal infections. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antifungal activity .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : A study conducted on various thiazole derivatives revealed that those with electron-withdrawing groups displayed enhanced anticancer activity against multiple cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .

- Antifungal Screening : In a comprehensive screening of thiazole derivatives against fungal pathogens, this compound was found to be one of the most effective compounds, demonstrating low cytotoxicity alongside potent antifungal effects .

Propiedades

IUPAC Name |

tert-butyl N-(4-cyano-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIFXFYMOYDWHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672082 |

Source

|

| Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210278-19-5 |

Source

|

| Record name | tert-Butyl (4-cyano-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.